Cas no 1149354-06-2 ((S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid)

(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- N-{[(1,1-dimethylethyl)oxy]carbonyl}-2-methylleucine

- 1149354-06-2

- N-Boc-alpha-methyl-L-leucine(Boc-L-aMeLeu-OH)

- (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2,4-DIMETHYLPENTANOIC ACID

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylpentanoic acid

- AB29664

- GYOVBMLJVOOBQA-LBPRGKRZSA-N

- N-Boc-alpha-methyl-L-leucine (Boc-L-aMeLeu-OH)

- SCHEMBL3821271

- (2S)-2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

- (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoicacid

- (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid

-

- MDL: MFCD06797555

- インチ: InChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t12-/m0/s1

- InChIKey: GYOVBMLJVOOBQA-LBPRGKRZSA-N

計算された属性

- せいみつぶんしりょう: 245.16270821Da

- どういたいしつりょう: 245.16270821Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB400071-1 g |

N-Boc-alpha-methyl-L-leucine |

1149354-06-2 | 1g |

€619.50 | 2022-06-10 | ||

| abcr | AB400071-100mg |

N-Boc-alpha-methyl-L-leucine (Boc-L-aMeLeu-OH); . |

1149354-06-2 | 100mg |

€195.00 | 2023-09-05 | ||

| Ambeed | A1227946-1g |

(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid |

1149354-06-2 | 97% | 1g |

$992.0 | 2024-04-26 | |

| abcr | AB400071-100 mg |

N-Boc-alpha-methyl-L-leucine |

1149354-06-2 | 100MG |

€180.60 | 2022-06-10 | ||

| abcr | AB400071-1g |

N-Boc-alpha-methyl-L-leucine (Boc-L-aMeLeu-OH); . |

1149354-06-2 | 1g |

€679.50 | 2023-09-05 |

(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acidに関する追加情報

Introduction to (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic Acid (CAS No. 1149354-06-2)

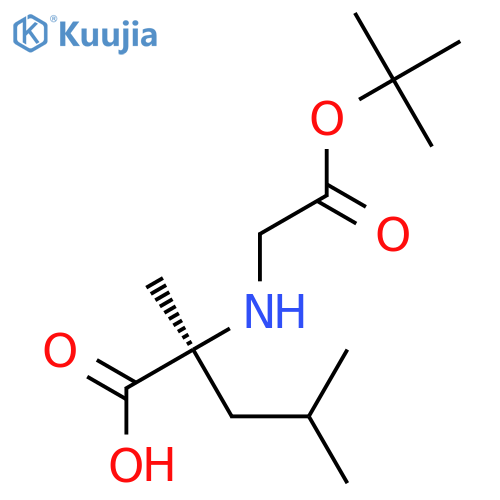

(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid, identified by the CAS number 1149354-06-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its chiral center and protective group, plays a crucial role in the synthesis of various bioactive molecules. Its unique structural features make it a valuable intermediate in the production of drugs targeting a wide range of therapeutic areas.

The molecular structure of (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid consists of a five-carbon chain with two methyl groups at the 2nd and 4th positions, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid terminal. This configuration not only provides stability during synthetic processes but also allows for selective modifications at different functional groups. The presence of the Boc group is particularly important as it protects the amino group from unwanted reactions, enabling precise control over the synthesis pathway.

In recent years, there has been a growing interest in chiral compounds due to their stereoselective properties, which are critical for the efficacy and safety of pharmaceuticals. The (S)-configuration of this compound is particularly significant because it ensures that the resulting drug candidates exhibit optimal biological activity while minimizing potential side effects. This has made (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid a sought-after building block in medicinal chemistry.

One of the most compelling applications of this compound is in the synthesis of protease inhibitors, which are essential for treating various diseases, including HIV and cancer. Proteases are enzymes that play a vital role in many biological processes, and inhibiting their activity can lead to significant therapeutic benefits. The structural features of (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid allow it to serve as a precursor for designing highly specific protease inhibitors. For instance, recent studies have demonstrated its utility in developing inhibitors targeting HIV protease, where its chiral center contributes to enhanced binding affinity and selectivity.

Another area where this compound has shown promise is in the development of kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and dysregulation of these pathways is associated with numerous diseases, including cancer. By incorporating (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid into drug design strategies, researchers have been able to create kinase inhibitors with improved potency and reduced toxicity. A notable example is its use in designing inhibitors for tyrosine kinases, which have been effective in preclinical trials for treating certain types of cancer.

The protective group chemistry associated with (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid also makes it valuable in multi-step synthetic routes. The Boc group can be selectively removed under mild acidic conditions, allowing for subsequent functionalization of the amino group. This flexibility is particularly useful in complex drug syntheses where multiple reactions need to be performed without interfering with each other. The ability to easily manipulate this compound has made it a cornerstone in synthetic organic chemistry labs focused on drug development.

Recent advancements in computational chemistry have further enhanced the utility of (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding researchers in designing more effective drug candidates. These studies have shown that the chiral center and the Boc-protected amino group contribute significantly to binding affinity and selectivity. This information has been instrumental in optimizing synthetic routes and improving yields.

The pharmaceutical industry continues to explore new applications for this compound as part of ongoing research efforts. Its versatility and well-documented synthetic properties make it an attractive candidate for various drug discovery programs. As our understanding of disease mechanisms advances, so does the need for more sophisticated molecular tools like (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid. Its role in developing next-generation therapeutics is likely to expand as new research emerges.

In conclusion, (S)-N-Boc-N-methylvaline (CAS No. 1149354-06-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its contributions to drug development are evident across multiple therapeutic areas, particularly in protease and kinase inhibition. As research continues to uncover new possibilities for this compound, its importance in medicinal chemistry is set to grow even further.

1149354-06-2 ((S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid) 関連製品

- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)

- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)

- 1255099-58-1(2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid)

- 2227817-70-9((2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol)

- 33282-42-7(4-(bromomethyl)oxetan-2-one)

- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)

- 857546-97-5(2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1))

- 497246-99-8(1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine)

- 896342-15-7(N-(4-fluorophenyl)methyl-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 946248-52-8(4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine)